![molecular formula C10H9NO2S B3060090 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 16240-02-1](/img/structure/B3060090.png)
3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione, also known as pioglitazone, is a thiazolidinedione class of drugs used to treat type 2 diabetes mellitus. It is a potent insulin sensitizer that enhances the response of peripheral tissues to insulin, thereby reducing blood glucose levels. In addition, pioglitazone has been shown to have anti-inflammatory and antioxidative effects, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mechanism of Action
Target of Action
This compound is structurally similar to other thiazolidinediones, which are known to target peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . PPARs are nuclear hormone receptors that regulate gene expression and play crucial roles in metabolic processes, including lipid metabolism and glucose homeostasis .
Mode of Action
Based on its structural similarity to other thiazolidinediones, it may bind to pparγ, leading to changes in the transcription of genes involved in glucose and lipid metabolism . This can result in improved insulin sensitivity and reduced blood glucose levels .
Biochemical Pathways
The compound may affect several biochemical pathways related to metabolism. By activating PPARγ, it could influence the transcription of various genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and improved metabolic control . .
Result of Action
If it acts similarly to other thiazolidinediones, it may lead to improved insulin sensitivity and reduced blood glucose levels, potentially making it useful in the management of type 2 diabetes .
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potent insulin-sensitizing effects, which make it a useful tool for studying insulin signaling pathways and glucose metabolism. However, one limitation is its potential for off-target effects, particularly in non-diabetic cells or tissues. In addition, 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have variable effects on different cell types, which may limit its utility in certain experimental models.
Future Directions
For 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione research include exploring its potential therapeutic effects in various diseases beyond diabetes, such as cardiovascular diseases, neurodegenerative diseases, and cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and antioxidative effects, and to identify potential biomarkers of its therapeutic efficacy. Finally, new analogs of 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione may be developed with improved specificity and potency, to maximize its therapeutic potential while minimizing off-target effects.
Scientific Research Applications
Pioglitazone has been extensively studied for its therapeutic potential in various diseases beyond diabetes, including cardiovascular diseases, neurodegenerative diseases, and cancer. It has been shown to have anti-inflammatory and antioxidative effects, which may contribute to its therapeutic effects in these diseases.
properties
IUPAC Name |
3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXPJQYCDNCTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CSC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362919 | |
Record name | 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione | |
CAS RN |
16240-02-1 | |
Record name | 3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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